1-{[1-(7-methoxy-1-benzofuran-2-carbonyl)azetidin-3-yl]methyl}-2-methyl-1H-imidazole
Description
The compound “1-{[1-(7-methoxy-1-benzofuran-2-carbonyl)azetidin-3-yl]methyl}-2-methyl-1H-imidazole” is a structurally complex molecule featuring three distinct moieties: a benzofuran ring substituted with a methoxy group at position 7, an azetidine (four-membered nitrogen-containing ring) linked via a carbonyl group, and a 2-methylimidazole core connected through a methylene bridge. While direct pharmacological data for this compound are unavailable in the provided evidence, its structural analogs (e.g., benzimidazoles and azetidine-containing derivatives) are frequently explored for anticancer, antimicrobial, and kinase-inhibitory activities .
Properties
IUPAC Name |
(7-methoxy-1-benzofuran-2-yl)-[3-[(2-methylimidazol-1-yl)methyl]azetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c1-12-19-6-7-20(12)9-13-10-21(11-13)18(22)16-8-14-4-3-5-15(23-2)17(14)24-16/h3-8,13H,9-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRWCALDRAQKXLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CC2CN(C2)C(=O)C3=CC4=C(O3)C(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound is a derivative of benzofuran and imidazole, both of which have been extensively studied for their biological activities. .
Mode of Action
The mode of action of this compound is also not explicitly known. Given its structural similarity to benzofuran and imidazole derivatives, it may interact with its targets in a similar manner. For instance, many benzofuran derivatives are known to interact with their targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions.
Biochemical Pathways
Benzofuran and imidazole derivatives have been shown to affect a variety of biochemical pathways, including those involved in cell proliferation, apoptosis, and inflammation.
Pharmacokinetics
For instance, the imidazole ring is known to enhance the lipophilicity of compounds, which could improve their absorption and distribution. The methoxy group in the benzofuran moiety could potentially influence the compound’s metabolism and excretion.
Result of Action
For instance, some benzofuran derivatives have been shown to exhibit anticancer activity by inducing apoptosis in cancer cells.
Action Environment
The action, efficacy, and stability of this compound could potentially be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For instance, the imidazole ring is known to be sensitive to changes in pH, which could potentially influence the compound’s action.
Comparison with Similar Compounds
Core Structure Variations
- Benzofuran vs. Benzimidazole : The target compound’s 7-methoxybenzofuran moiety introduces a fused oxygen-containing heterocycle, contrasting with simpler benzimidazole cores in compounds like 3o and 3p . Benzofuran’s electron-rich nature may enhance π-π stacking interactions compared to benzimidazole’s dual nitrogen atoms, which are more polar and capable of hydrogen bonding.
Substituent Impact on Properties
- Methoxy Groups : The 7-methoxy group on the benzofuran (target) and the 3-methoxybenzyl group in ’s compound likely improve solubility and metabolic stability compared to halogenated analogs (e.g., 7-chloro in ) .
- Heterocyclic Substituents : Thiophene (3p) and furan (3o) in exhibit distinct electronic profiles; thiophene’s sulfur atom may confer stronger hydrophobic interactions, while furan’s oxygen could engage in weaker dipole-dipole interactions .
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